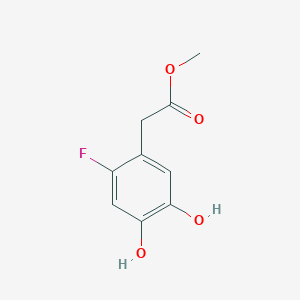
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a derivative of 2-fluoro-4,5-dihydroxyphenylacetic acid, which is a natural product found in certain plants and fungi. Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate is not fully understood, but it is believed to be mediated through its antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals. It has also been shown to inhibit the expression of pro-inflammatory cytokines and to activate anti-inflammatory pathways.
生化和生理效应
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neurodegeneration. It has also been shown to improve insulin sensitivity and to reduce inflammation in the liver. In plant studies, Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been shown to promote plant growth and to induce resistance to pathogens.
实验室实验的优点和局限性
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has several advantages and limitations for lab experiments. One of the main advantages is its stability, which allows for long-term storage and use in various experiments. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its potential therapeutic applications.
未来方向
There are several future directions for the research on Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases and other inflammatory conditions. Another direction is to explore its potential use as a plant growth regulator and natural pesticide. Additionally, there is a need for further studies on the mechanism of action and biochemical and physiological effects of this compound. Overall, the research on Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has shown promising results and has opened up new avenues for research in various fields.
合成方法
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate can be synthesized using different methods, including esterification, acetylation, and methylation. One of the most commonly used methods is the esterification of 2-fluoro-4,5-dihydroxyphenylacetic acid with methanol and sulfuric acid as a catalyst. The reaction is carried out at a temperature of 60-70°C for several hours, and the product is purified using column chromatography. Another method involves the acetylation of 2-fluoro-4,5-dihydroxyphenylacetic acid followed by methylation using dimethyl sulfate and sodium hydride. The product is then purified using recrystallization.
科学研究应用
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been studied for its potential use as a plant growth regulator and as a natural pesticide. In industry, this compound has been studied for its potential use in the synthesis of novel materials.
属性
CAS 编号 |
141523-25-3 |
|---|---|
产品名称 |
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate |
分子式 |
C9H9FO4 |
分子量 |
200.16 g/mol |
IUPAC 名称 |
methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C9H9FO4/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4,11-12H,3H2,1H3 |
InChI 键 |
YYVBJRPVHMAROB-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC(=C(C=C1F)O)O |
规范 SMILES |
COC(=O)CC1=CC(=C(C=C1F)O)O |
同义词 |
Benzeneacetic acid, 2-fluoro-4,5-dihydroxy-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)


![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)



![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)